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molecular formula C7H9NO B011731 2-Methoxy-4-methylpyridine CAS No. 100848-70-2

2-Methoxy-4-methylpyridine

Cat. No. B011731
M. Wt: 123.15 g/mol
InChI Key: HGRXBKDKSYDWLD-UHFFFAOYSA-N
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Patent
US04410530

Procedure details

4.8 g of sodium hydride dispersion (55% strength) are cautiously added in portions to a solution of 27.5 g of 5-hydroxymethyl-3-isopropyl-2-phenyl-oxazolidine in 100 ml of dimethylformamide at 20°-40° C. and after foaming has ceased the mixture is stirred for a further 1-2 hours at 40° C. 12.7 g of 2-chloro-4-methyl-pyridine are then added and the reaction mixture is stirred for 2 hours at 80° C. After evaporating off the solvent in vacuo, the evaporation residue is taken up in ether and the ether solution is washed with water, dried over magnesium sulphate and evaporated in vacuo. Crude 2-[3'-isopropyl]-2'-phenyl-oxazolidinyl-(5')]-methoxy-4-methyl-pyridine is thus obtained.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].OC[CH:5]1[O:9][CH:8]([C:10]2[CH:15]=[CH:14]C=CC=2)[N:7]([CH:16]([CH3:18])C)C1.ClC1C=C(C)C=CN=1>CN(C)C=O>[CH3:5][O:9][C:8]1[CH:10]=[C:15]([CH3:14])[CH:18]=[CH:16][N:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
27.5 g
Type
reactant
Smiles
OCC1CN(C(O1)C1=CC=CC=C1)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
is stirred for a further 1-2 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 2 hours at 80° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent in vacuo
WASH
Type
WASH
Details
the ether solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
COC1=NC=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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